molecular formula C8H20N2 B135496 N,N'-Diisopropylethylenediamine CAS No. 4013-94-9

N,N'-Diisopropylethylenediamine

Cat. No. B135496
CAS RN: 4013-94-9
M. Wt: 144.26 g/mol
InChI Key: MFIGJRRHGZYPDD-UHFFFAOYSA-N
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Patent
US09315463B2

Procedure details

Obtained as a yellow solid (14%) from 5-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-isocyanato-4-methoxybenzonitrile (intermediate 132; 0.48 g, 1.51 mmol), trans-4-(methylamino)cyclohexyl hydroxy(di-2-thienyl)acetate (intermediate 5, 0.44 g, 1.13 mmol) and diisopropylethylendiamine (0.6 mL, 3.44 mmol) following the experimental procedure as described in intermediate 61, followed by a purification by column chromatography with silica gel, eluting with methylen chloride/isopropanol (9:1).
Name
intermediate 132
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
14%

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH2:9][C:10]1[C:11]([O:21][CH3:22])=[CH:12][C:13]([N:18]=[C:19]=[O:20])=[C:14]([CH:17]=1)[C:15]#[N:16])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[OH:23][C:24]([C:41]1[S:42][CH:43]=[CH:44][CH:45]=1)([C:36]1[S:37][CH:38]=[CH:39][CH:40]=1)[C:25]([O:27][C@H:28]1[CH2:33][CH2:32][C@H:31]([NH:34][CH3:35])[CH2:30][CH2:29]1)=[O:26]>>[Si:1]([O:8][CH2:9][C:10]1[C:11]([O:21][CH3:22])=[CH:12][C:13]([N:18]=[C:19]=[O:20])=[C:14]([CH:17]=1)[C:15]#[N:16])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:2])[CH3:3].[OH:23][C:24]([C:36]1[S:37][CH:38]=[CH:39][CH:40]=1)([C:41]1[S:42][CH:43]=[CH:44][CH:45]=1)[C:25]([O:27][C@H:28]1[CH2:29][CH2:30][C@H:31]([NH:34][CH3:35])[CH2:32][CH2:33]1)=[O:26].[CH:31]([NH:34][CH2:35][CH2:19][NH:18][CH:13]([CH3:12])[CH3:14])([CH3:32])[CH3:30]

Inputs

Step One
Name
intermediate 132
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC=1C(=CC(=C(C#N)C1)N=C=O)OC
Name
intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O[C@@H]1CC[C@H](CC1)NC)(C=1SC=CC1)C=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC=1C(=CC(=C(C#N)C1)N=C=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.51 mmol
AMOUNT: MASS 0.48 g
Name
Type
product
Smiles
OC(C(=O)O[C@@H]1CC[C@H](CC1)NC)(C=1SC=CC1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.13 mmol
AMOUNT: MASS 0.44 g
Name
Type
product
Smiles
C(C)(C)NCCNC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.44 mmol
AMOUNT: VOLUME 0.6 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.